Amidepsine A

Overview

Description

Amidepsine A is a fungal metabolite isolated from the culture broth of the fungus Humicola species FO-2942. It is known for its inhibitory effects on diacylglycerol acyltransferase, an enzyme involved in the synthesis of triglycerides from diacylglycerol and acyl-coenzyme A .

Mechanism of Action

Target of Action

Amidepsine A primarily targets Diacylglycerol Acyltransferase (DGAT) . DGAT is an enzyme that catalyzes the formation of triglycerides from diacylglycerol and Acyl-CoA . This reaction is considered the terminal and only committed step in triglyceride synthesis and is essential for the formation of adipose tissue .

Mode of Action

This compound inhibits DGAT activity, showing inhibitory effects in rat liver microsomes and Raji cells . It integrates into lipid bilayers due to its lipophilic properties, affecting membrane integrity and functionality . By altering the physical properties of cellular membranes, including fluidity, phase behavior, and permeability, this compound can disrupt normal cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the triglyceride synthesis pathway . By inhibiting DGAT, this compound prevents the formation of triglycerides, which are essential components of adipose tissue . This disruption can lead to a cascade of effects within the cell, ultimately affecting cell viability .

Pharmacokinetics

As a lipophilic compound, it is likely to have good absorption and distribution within lipid environments, such as cell membranes

Result of Action

The inhibition of DGAT by this compound leads to an excessive accumulation of triacetylglycerol . This may cause conditions such as fatty liver, obesity, and hypertriglyceridemia, which may further lead to atherosclerosis, diabetes, and metabolic disorders .

Action Environment

As a lipophilic compound, its action is likely influenced by the lipid composition of the environment, such as the lipid composition of cell membranes

Biochemical Analysis

Biochemical Properties

Amidepsine A plays a crucial role in biochemical reactions by inhibiting diacylglycerol acyltransferase. This enzyme catalyzes the final step in triglyceride synthesis, converting diacylglycerol and acyl-CoA to triglycerides. By inhibiting this enzyme, this compound reduces the formation of triglycerides, which can help mitigate conditions like fatty liver, obesity, and hypertriglyceridemia. The compound has shown inhibitory effects in rat liver microsomes with an IC50 value of 10.2 µM and in Raji cells with an IC50 value of 15.5 µM .

Cellular Effects

This compound influences various cellular processes by inhibiting diacylglycerol acyltransferase. This inhibition leads to a reduction in triglyceride formation, which can impact cell signaling pathways, gene expression, and cellular metabolism. In particular, the reduction in triglyceride levels can alter lipid signaling pathways, affecting processes such as lipid storage, energy metabolism, and cell membrane composition. These changes can have downstream effects on cellular functions, including insulin sensitivity and inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to diacylglycerol acyltransferase, thereby inhibiting its activity. This inhibition prevents the conversion of diacylglycerol and acyl-CoA to triglycerides, leading to a decrease in triglyceride synthesis. Additionally, this compound may influence gene expression by modulating lipid signaling pathways, which can result in changes in the expression of genes involved in lipid metabolism and energy homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of diacylglycerol acyltransferase. Prolonged exposure to the compound may lead to adaptive cellular responses, such as upregulation of compensatory pathways or changes in enzyme expression levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits diacylglycerol acyltransferase, leading to a reduction in triglyceride levels and associated metabolic benefits. At higher doses, this compound may exhibit toxic or adverse effects, such as liver toxicity or disruption of normal lipid metabolism. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. By inhibiting diacylglycerol acyltransferase, the compound reduces the synthesis of triglycerides, which can affect metabolic flux and metabolite levels. This inhibition can lead to changes in the levels of diacylglycerol, acyl-CoA, and other intermediates in lipid metabolism. Additionally, this compound may interact with other enzymes and cofactors involved in lipid biosynthesis and degradation, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its uptake and localization. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum, where diacylglycerol acyltransferase is localized. This targeted distribution allows this compound to effectively inhibit the enzyme and exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where diacylglycerol acyltransferase is found. This localization is facilitated by targeting signals or post-translational modifications that direct this compound to specific compartments. By localizing to the endoplasmic reticulum, this compound can effectively inhibit diacylglycerol acyltransferase and reduce triglyceride synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amidepsine A is typically isolated from the culture broth of Humicola species FO-2942. The isolation process involves several steps, including fermentation, extraction, and purification . The culture broth is first fermented under specific conditions, followed by extraction using organic solvents such as methanol or ethyl acetate. The crude extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Humicola species FO-2942. The fermentation process is optimized to maximize the yield of this compound. After fermentation, the compound is extracted and purified using similar techniques as those used in laboratory-scale preparation .

Chemical Reactions Analysis

Types of Reactions: Amidepsine A undergoes various chemical reactions, including hydrolysis, esterification, and oxidation .

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield its constituent acids and alcohols.

Esterification: It can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Major Products Formed: The major products formed from these reactions include various esters, acids, and oxidized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Amidepsine A has a wide range of scientific research applications:

Comparison with Similar Compounds

Amidepsine B: Another fungal metabolite with similar inhibitory effects on diacylglycerol acyltransferase.

Roselipins: A group of fungal metabolites that selectively inhibit diacylglycerol acyltransferase 2.

Xanthohumol: A plant-derived compound that inhibits both diacylglycerol acyltransferase 1 and 2.

Uniqueness of Amidepsine A: Unlike some other inhibitors, this compound has been shown to have a significant impact on lipid metabolism, making it a promising candidate for further research and development .

Properties

IUPAC Name |

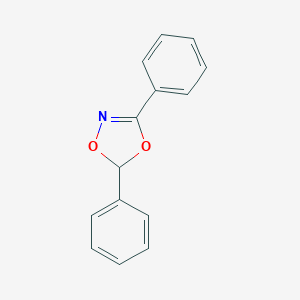

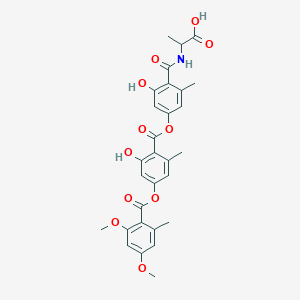

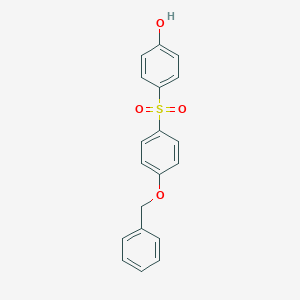

2-[[4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO11/c1-13-8-18(10-20(31)23(13)26(33)30-16(4)27(34)35)40-28(36)24-14(2)9-19(11-21(24)32)41-29(37)25-15(3)7-17(38-5)12-22(25)39-6/h7-12,16,31-32H,1-6H3,(H,30,33)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGKRCPZJSNFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Amidepsine A?

A1: this compound is a potent and selective inhibitor of diacylglycerol acyltransferase (DGAT) [, ]. DGAT is a key enzyme involved in the final step of triacylglycerol (TAG) synthesis, catalyzing the esterification of diacylglycerol (DAG) with acyl-CoA to form TAG. By inhibiting DGAT, this compound reduces TAG formation [].

Q2: What is the structural characterization of this compound?

A2: this compound is characterized as 2-hydroxy-4-[[2-hydroxy-4-[(2,4-dimethoxy-6-methylbenzoyl)oxy]6-methylbenzoyl]oxy]-6-methylbenzoic acid N-alanine amide []. Unfortunately, the exact molecular formula and weight are not provided in the provided abstracts.

Q3: How does this compound impact triacylglycerol formation in cells?

A3: this compound specifically inhibits TAG formation in living cells []. This was demonstrated in Raji cells, where the compound effectively reduced TAG levels, highlighting its ability to target DGAT activity within a cellular environment.

Q4: Are there other compounds similar to this compound?

A4: Yes, several other amidepsines (B, C, D, and E) have been isolated from the Humicola sp. fungus [, , ]. Amidepsine D is particularly notable as it has been identified as 2,4-di-O-methylgryphoric acid [].

Q5: Has this compound been tested in any disease models?

A5: While the provided abstracts do not detail specific disease models for this compound, research using other DGAT inhibitors, like xanthohumol and Amidepsine D, indicates a potential role for these compounds in regulating angiogenesis, a process important in tumor growth and development []. Further investigation is needed to determine if this compound shares similar properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B103839.png)